molecular formula C23H28O3S B2510972 4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid CAS No. 868255-47-4

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid

Cat. No.: B2510972
CAS No.: 868255-47-4
M. Wt: 384.53
InChI Key: JWFSVTLJAVMRQO-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a 4-methylphenyl group, a 4-oxo group, and a 2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl] group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid can be achieved through a multi-step process. One common method involves a Friedel-Crafts acylation reaction. In this reaction, toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 4-(4-Methylphenyl)-4-oxobutanoic acid . This intermediate is then further reacted with 2,3,4,5,6-pentamethylbenzyl mercaptan under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: A structurally similar compound with a simpler side chain.

    3-(4-Methylbenzoyl)propionic acid: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid is unique due to the presence of the pentamethylbenzyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3S/c1-13-7-9-19(10-8-13)21(24)11-22(23(25)26)27-12-20-17(5)15(3)14(2)16(4)18(20)6/h7-10,22H,11-12H2,1-6H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFSVTLJAVMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=C(C(=C(C(=C2C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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